molecular formula C10H18BrNO4S B027928 Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate CAS No. 55870-50-3

Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate

Cat. No.: B027928
CAS No.: 55870-50-3
M. Wt: 328.23 g/mol
InChI Key: GFBVBBRNPGPROZ-NMTFPFLLSA-N
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Description

Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C10H18BrNO4S and its molecular weight is 328.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

A study by Mikláš et al. (2014) synthesized a group of homochiral quaternary ammonium sulfonamides bearing hydrophobic camphor-derived moieties. These compounds, including the specified ammonium salt, showed strong antimicrobial and antifungal activity, highlighting their potential in developing new antimicrobial agents. The study provides insights into the synthetic procedure and the surface properties of these compounds, indicating their significant antimicrobial efficacy, particularly for N-{2-[((1S, 4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido]ethyl}-N,N-dimethyltetradecan-1-aminium bromide 1c (Mikláš et al., 2014).

Ionic Liquids and Physicochemical Properties

Another study by Sardar et al. (2018) focused on the synthesis of new protic ionic liquids (PILs) possessing camphorsulfonate anions with different cations. The research explored the physicochemical properties, Brönsted acidity, and ecotoxicity of these ionic liquids. This study contributes to understanding the environmental and biological implications of such compounds, including the specific ammonium salt (Sardar et al., 2018).

Surface Chemistry and Environmental Impact

Research by Bzdek et al. (2011) into the reactivity of methanesulfonic acid salt clusters relevant to marine air sheds light on the environmental and atmospheric chemistry implications of such compounds. The study provides valuable insights into the interactions between amines and methanesulfonic acid (MSA) in marine aerosols, potentially influencing climate models and atmospheric chemistry understanding (Bzdek et al., 2011).

Synthesis and Chemical Properties

Studies also detail the synthesis and chemical properties of related quaternary ammonium compounds, emphasizing their utility in various chemical reactions and potential applications in materials science, environmental science, and synthetic chemistry. For instance, the synthesis and characterization of cleavable surfactants derived from similar ammonium salts provide insights into their applications in creating responsive materials and vesicles (Jaeger et al., 1989).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate involves the reaction of (1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-one with methanesulfonic acid followed by the addition of ammonium hydroxide.", "Starting Materials": ["(1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-one", "Methanesulfonic acid", "Ammonium hydroxide"], "Reaction": ["Step 1: (1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-one is reacted with methanesulfonic acid to form the corresponding methanesulfonate ester.", "Step 2: The methanesulfonate ester is then treated with ammonium hydroxide to form Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate."] }

CAS No.

55870-50-3

Molecular Formula

C10H18BrNO4S

Molecular Weight

328.23 g/mol

IUPAC Name

azanium;[(1S,7S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6?,7?,9-,10+;/m1./s1

InChI Key

GFBVBBRNPGPROZ-NMTFPFLLSA-N

Isomeric SMILES

C[C@]12CCC([C@]1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+]

SMILES

CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+]

Canonical SMILES

CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+]

physical_description

White crystalline powder;  [Acros Organics MSDS]

Pictograms

Irritant

Synonyms

(1R,2R,4S,7S)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid Ammonium Salt;  Ammonium (-)-3-Bromo-8-camphorsulfonate;  [1S-(endo,anti)]-3-Bromo-1,7-dimethyl-2-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid Ammonium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate
Reactant of Route 2
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate
Reactant of Route 3
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate
Reactant of Route 4
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate
Reactant of Route 5
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate
Reactant of Route 6
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate

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